![molecular formula C16H16N6S B5545881 4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)
4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Description
4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H16N6S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.11571571 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar schiff bases derived from 4-(dimethylamino)benzaldehyde have been studied for their inhibitory effects on the corrosion of 316 stainless steel .
Mode of Action
The compound interacts with its target by forming a chemisorbed film on the surface of the alloy . This interaction inhibits both cathodic and anodic corrosion processes .
Biochemical Pathways
The formation of a chemisorbed film on the surface of the alloy can be considered a key process .
Pharmacokinetics
The compound’s ability to form a chemisorbed film suggests it has a strong affinity for the alloy surface .
Result of Action
The compound increases the corrosion resistance of 316 stainless steel in the presence of inhibitors . The maximum inhibiting performance of similar compounds was found to be 94.21% at 500 ppm at 30°C .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and concentration. For example, the inhibitory effects of similar compounds were evaluated at different temperatures (30 to 60 °C) and different inhibitor concentrations (5 to 500 ppm) .
Properties
IUPAC Name |
4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6S/c1-21(2)14-5-3-12(4-6-14)11-18-22-15(19-20-16(22)23)13-7-9-17-10-8-13/h3-11H,1-2H3,(H,20,23)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNZPZITKFSLMW-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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